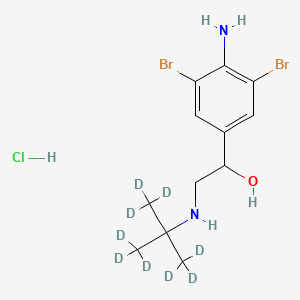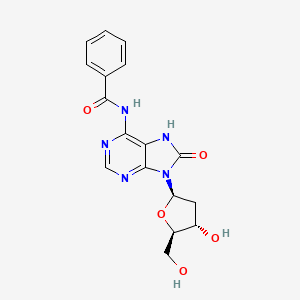
Brombuterol-d9 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brombuterol-d9 Hydrochloride is a deuterium-labeled analog of Brombuterol Hydrochloride, a compound known for its activity as a beta-adrenergic receptor agonist. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as pharmacology and toxicology .
作用機序
Target of Action
Bromobuterol-d9, also known as Brombuterol-d9 Hydrochloride, primarily targets the β-adrenergic receptor . The β-adrenergic receptors are part of the G protein-coupled receptor superfamily and play a crucial role in the regulation of heart rate, bronchial muscle tone, and metabolism. By acting on these receptors, Bromobuterol-d9 can influence various physiological processes.
Mode of Action
As a β-adrenergic receptor agonist , Bromobuterol-d9 binds to the β-adrenergic receptors, mimicking the action of epinephrine and norepinephrine, natural hormones in the body . This binding triggers a series of intracellular events, leading to the activation of the enzyme adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The elevated levels of cAMP lead to various physiological responses, such as relaxation of bronchial smooth muscle and increased heart rate.
Result of Action
The molecular and cellular effects of Bromobuterol-d9’s action primarily involve the relaxation of bronchial smooth muscle and an increase in heart rate due to its agonistic action on β-adrenergic receptors . These effects make it potentially useful in the treatment of conditions like asthma and other obstructive airway diseases.
生化学分析
Biochemical Properties
Bromobuterol-d9 interacts with β-adrenergic receptors as an agonist . The nature of this interaction involves the binding of Bromobuterol-d9 to the receptor, which triggers a series of biochemical reactions within the cell .
Cellular Effects
The effects of Bromobuterol-d9 on cells are primarily mediated through its interaction with β-adrenergic receptors
Molecular Mechanism
Bromobuterol-d9 exerts its effects at the molecular level through its agonistic action on β-adrenergic receptors . This interaction can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
Bromobuterol-d9 is likely to be involved in metabolic pathways related to β-adrenergic signaling, given its role as a β-adrenergic receptor agonist
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Brombuterol-d9 Hydrochloride involves the incorporation of deuterium atoms into the Brombuterol molecule. This process typically starts with the preparation of the deuterated precursor, followed by a series of chemical reactions to introduce the bromine atoms and form the final hydrochloride salt. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
化学反応の分析
Types of Reactions: Brombuterol-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium iodide in acetone or other polar aprotic solvents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated alcohols or ketones, while reduction can produce deuterated amines .
科学的研究の応用
Brombuterol-d9 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of isotopic effects and reaction mechanisms.
Biology: Employed in studies involving beta-adrenergic receptors to understand their role in various physiological processes.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to investigate the metabolism and action of beta-adrenergic agonists.
Industry: Applied in the development of new drugs and therapeutic agents, particularly in the field of respiratory medicine .
類似化合物との比較
Clenbuterol Hydrochloride: Another beta-adrenergic receptor agonist with similar pharmacological properties.
Ractopamine Hydrochloride: Used in veterinary medicine as a growth promoter.
Cimaterol Hydrochloride: A beta-adrenergic agonist used in research and veterinary applications
Uniqueness of Brombuterol-d9 Hydrochloride: The primary uniqueness of this compound lies in its deuterium labeling. This isotopic modification allows for more precise studies of metabolic pathways and reaction mechanisms, as deuterium atoms provide a distinct mass difference that can be detected using advanced analytical techniques. This makes this compound an invaluable tool in both basic and applied research .
特性
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPFKIAOVSGRSY-KYRNGWDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br2ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide](/img/structure/B587812.png)













